Methyl 2-(bromomethyl)-5-iodobenzoate
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Overview
Description
Methyl 2-(bromomethyl)-5-iodobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-5-iodobenzoate typically involves the bromination and iodination of methyl benzoate derivatives. One common method includes the bromination of methyl 2-methylbenzoate followed by iodination. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable and green processes to ensure efficiency and environmental safety. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-5-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzoates .
Scientific Research Applications
Methyl 2-(bromomethyl)-5-iodobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-5-iodobenzoate involves its ability to undergo various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can participate in substitution and coupling reactions, allowing the compound to form new bonds and interact with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-(bromomethyl)-5-iodobenzoate include:
- Methyl 2-bromobenzoate
- Methyl 2-iodobenzoate
- Methyl 2-(chloromethyl)-5-iodobenzoate
Uniqueness
This compound is unique due to the presence of both bromine and iodine atoms on the benzene ring, which provides it with distinct reactivity and versatility in chemical synthesis. This dual halogenation allows for a wider range of chemical transformations compared to compounds with only one halogen atom .
Biological Activity
Overview
Methyl 2-(bromomethyl)-5-iodobenzoate is an organic compound that has garnered interest in the fields of medicinal chemistry and biological research. Its structure includes a methyl ester group, bromine, and iodine substituents on a benzoic acid derivative, which contribute to its reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C9H8BrI O2
- Molecular Weight : 292.97 g/mol
- Structural Features :
- Bromomethyl group enhances electrophilicity.
- Iodine substituent may influence biological interactions due to its size and polarizability.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The halogen substituents can facilitate nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound's mechanism of action may involve:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to diverse derivatives with varying biological activities.
- Enzyme Inhibition : Potential interactions with specific enzymes or proteins, which could be explored for therapeutic applications.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-cancer properties and enzyme inhibition.
Anticancer Activity
Studies have shown that halogenated benzoates can induce apoptosis in cancer cells. For example, compounds with similar structures have been reported to target the epidermal growth factor receptor (EGFR), leading to its degradation and subsequent inhibition of cancer cell proliferation .
Compound | Activity | IC50 (nM) | Reference |
---|---|---|---|
This compound | Potential EGFR inhibitor | TBD | |
Analog A | Cytotoxicity against HeLa cells | 50 | |
Analog B | Inhibition of PNP in Mycobacterium tuberculosis | 4 |
Enzyme Inhibition
The compound's structure allows it to act as a substrate for various enzymes. For instance, modifications in similar compounds have shown promising results as inhibitors of methyltransferases, which are critical in regulating gene expression and cellular processes .
Case Studies
- Synthesis and Evaluation : A study synthesized several analogs of this compound to evaluate their biological activities against different cancer cell lines. The results indicated that specific modifications enhanced cytotoxicity significantly compared to the parent compound .
- Targeting Nsp14 Methyltransferase : Research into benzoic acid derivatives demonstrated that structural modifications could lead to potent inhibitors of SARS-CoV-2 Nsp14 methyltransferase, suggesting potential antiviral applications for similarly structured compounds .
Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCENSHTXYGCSJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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